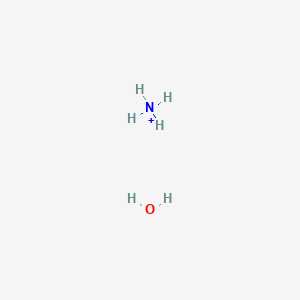

Ammonium hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ammonium hydrate is a useful research compound. Its molecular formula is H6NO+ and its molecular weight is 36.054 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Acid-Base Neutralization Reactions

Ammonium hydroxide reacts with strong acids to form ammonium salts and water. A classic example involves hydrochloric acid:

\ceNH3(aq)+H+(aq)−>NH4+(aq)(neutralization)

This reaction demonstrates NH₃ acting as a Bronsted-Lowry base . The reverse process occurs when ammonium hydroxide interacts with hydroxide ions (e.g., from NaOH), releasing ammonia gas:

\ceNH4+(aq)+OH−(aq)−>NH3(g)+H2O(l)

This serves as a confirmatory test for ammonium ions .

Precipitation Reactions

Reactions with metal salts often yield insoluble hydroxides. For instance, ammonium hydroxide reacts with copper(II) chloride:

\ce2NH4OH+CuCl2−>Cu(OH)2(s)↓+2NH4Cl(aq)

The pale blue precipitate of copper(II) hydroxide confirms the reaction . Similar behavior is observed with other transition metals, though solubility varies.

Reactions with Heavy Metals and Oxidizers

Ammonium hydroxide reacts violently with heavy metal salts (e.g., silver, lead) to form explosive compounds . It also reacts exothermically with strong acids (e.g., H₂SO₄, HNO₃) and halogens, releasing ammonia gas or forming toxic byproducts .

Thermochemical and Environmental Interactions

-

Carbon Dioxide Reaction :

\ce2NH3+CO2−>NH2CO2NH4

Ammonium hydroxide reacts with CO₂ to form ammonium carbamate: -

Water Cluster Catalysis :

In aqueous solutions, water clusters enhance NH₃ reactivity by creating localized electric fields. This effect lowers the dissociation threshold for proton transfer, particularly in mixtures with high water content (e.g., 75% water) .

Comparative Reaction Analysis

Propriétés

Numéro CAS |

51847-23-5 |

|---|---|

Formule moléculaire |

H6NO+ |

Poids moléculaire |

36.054 g/mol |

Nom IUPAC |

azanium;hydrate |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/p+1 |

Clé InChI |

VHUUQVKOLVNVRT-UHFFFAOYSA-O |

SMILES canonique |

[NH4+].O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.